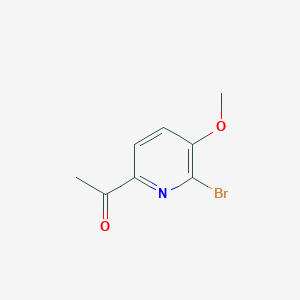

1-(6-Bromo-5-methoxypyridin-2-yl)ethanone

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, owing to its frequent appearance in biologically active compounds and approved pharmaceuticals. nih.govresearchgate.netrsc.org Its nitrogen atom imparts unique electronic properties, influencing the molecule's reactivity, stability, and pharmacological profile. openaccessjournals.com The ability of the pyridine ring to engage in hydrogen bonding and its weak basicity can enhance the aqueous solubility of drug molecules and improve their binding affinity to biological targets. acs.org

Pyridine derivatives are integral to numerous natural products, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as coenzymes such as NAD and NADP. dovepress.comwikipedia.org In the pharmaceutical industry, the pyridine nucleus is a key component in a wide range of drugs with diverse therapeutic applications, including antiviral, antibacterial, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.net The versatility of the pyridine scaffold allows chemists to synthesize large libraries of compounds for drug discovery programs, facilitating the exploration of structure-activity relationships. researchgate.net

Overview of Halogenated and Alkoxy-Substituted Pyridines

The introduction of halogen and alkoxy groups onto the pyridine ring significantly modifies its chemical behavior and potential applications.

Halogenated Pyridines: The incorporation of halogens (fluorine, chlorine, bromine, iodine) onto the pyridine ring is a critical strategy in synthetic and medicinal chemistry. nih.gov Halogenation can alter the electronic properties of the ring, making it more susceptible to certain types of reactions. wikipedia.org For instance, the presence of a halogen can facilitate nucleophilic substitution reactions, a common method for further functionalizing the pyridine core. thieme-connect.com Halopyridines serve as essential building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.govnih.gov The specific position of the halogen on the ring is crucial, as it directs subsequent chemical transformations. chemrxiv.org

Alkoxy-Substituted Pyridines: The presence of an alkoxy group (an oxygen atom bonded to an alkyl group) on the pyridine ring also has a profound impact on its properties. Alkoxy groups are electron-donating and can influence the reactivity of the pyridine ring in electrophilic substitution reactions. rsc.org The synthesis of alkoxy-substituted pyridines can be achieved through various methods, including the nucleophilic substitution of halopyridines with alkoxides. thieme-connect.com These compounds are valuable intermediates in organic synthesis and are found in a number of biologically active molecules. uzh.ch

Structural and Synthetic Context of 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone

This compound is a disubstituted pyridine derivative featuring a bromine atom, a methoxy (B1213986) group, and an acetyl group attached to the pyridine core. The specific arrangement of these functional groups—a bromine at the 6-position, a methoxy group at the 5-position, and an acetyl group at the 2-position—defines its unique chemical identity and reactivity.

The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. The methoxy group, being electron-donating, influences the electron density of the pyridine ring. The acetyl group is a versatile functional group that can undergo a variety of chemical transformations.

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its structure suggests that it can be synthesized from appropriately substituted pyridine precursors. General methods for the synthesis of substituted pyridines often involve multi-step sequences that may include halogenation, methoxylation, and acylation reactions. organic-chemistry.org The synthesis of related compounds, such as 1-(6-bromopyridin-2-yl)ethanone, often serves as a precursor for more complex structures through reactions like Sonogashira coupling. chemicalbook.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1226880-11-0 |

This compound serves as a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules with potential applications in various fields of chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

1-(6-bromo-5-methoxypyridin-2-yl)ethanone |

InChI |

InChI=1S/C8H8BrNO2/c1-5(11)6-3-4-7(12-2)8(9)10-6/h3-4H,1-2H3 |

InChI Key |

CQRAOIBFYFMYLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=C(C=C1)OC)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 6 Bromo 5 Methoxypyridin 2 Yl Ethanone

Reactions Involving the Bromine Atom

The bromine atom at the 6-position of the pyridine (B92270) ring is a key site for synthetic modification, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of 1-(6-bromo-5-methoxypyridin-2-yl)ethanone. These reactions facilitate the formation of carbon-carbon bonds by coupling the aryl bromide with various organometallic reagents. wikipedia.org

The Suzuki-Miyaura reaction involves the coupling of the bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org For a compound like this compound, a typical Suzuki-Miyaura reaction with phenylboronic acid would yield 1-(5-methoxy-6-phenylpyridin-2-yl)ethanone. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. For instance, the reaction of this compound with styrene (B11656) could yield 1-(5-methoxy-6-styrylpyridin-2-yl)ethanone. researchgate.netnih.gov The catalytic cycle of the Heck reaction typically involves oxidative addition of the aryl bromide to the palladium catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination. nih.gov

The Sonogashira reaction is a coupling reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. chemrxiv.orgresearchgate.net Reacting this compound with an alkyne such as trimethylsilylacetylene (B32187) would be expected to produce 1-(5-methoxy-6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone. researchgate.net

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl/Substituted alkene |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Aryl alkyne |

Nucleophilic Aromatic Substitution (SNAr) Pathways

While less common for simple aryl bromides, nucleophilic aromatic substitution (SNAr) can occur on the pyridine ring of this compound, particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group can activate the ring towards nucleophilic attack. libretexts.orglumenlearning.com In this two-step addition-elimination mechanism, a nucleophile attacks the carbon bearing the bromine atom, forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.com The departure of the bromide ion then restores the aromaticity of the ring. For example, reaction with a nucleophile like sodium methoxide (B1231860) could potentially replace the bromine atom with a methoxy (B1213986) group, although such reactivity is highly dependent on the reaction conditions and the specific nucleophile used. oup.com

Metal-Halogen Exchange Reactions

The bromine atom of this compound can undergo metal-halogen exchange with strong organometallic bases, most commonly organolithium reagents like n-butyllithium. wikipedia.orgharvard.edu This reaction replaces the bromine atom with a lithium atom, generating a highly reactive organolithium intermediate. This lithiated species can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. For instance, quenching the organolithium intermediate with an aldehyde or ketone would result in the formation of a new alcohol. This two-step sequence provides a versatile method for the functionalization of the pyridine ring at the 6-position. The presence of the methoxy group may influence the rate and regioselectivity of this exchange. wikipedia.org

Reactions at the Ethanone (B97240) Moiety

The ethanone group (-COCH₃) of this compound exhibits typical carbonyl and α-carbon reactivity.

Carbonyl Reactivity (e.g., Condensations, Reductions, Oxidations)

The carbonyl group of the ethanone moiety is susceptible to a variety of transformations. Condensation reactions , such as the Claisen-Schmidt condensation, can occur with aldehydes or ketones in the presence of an acid or base catalyst to form α,β-unsaturated ketones. nih.gov For example, reaction with benzaldehyde (B42025) would yield a chalcone-like product.

The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This would transform the ethanone group into a 1-hydroxyethyl group.

Oxidation of the ethanone moiety can be achieved through reactions like the Baeyer-Villiger oxidation. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction converts a ketone into an ester using a peroxyacid. wikipedia.orgorganic-chemistry.org In the case of this compound, the migratory aptitude of the pyridine ring versus the methyl group would determine the regioselectivity of the resulting ester. organic-chemistry.org

Table 2: Reactivity of the Ethanone Moiety

| Reaction Type | Reagent Example | Functional Group Transformation |

|---|---|---|

| Condensation | Benzaldehyde (in base/acid) | Ethanone to α,β-Unsaturated Ketone |

| Reduction | Sodium Borohydride | Ethanone to 1-Hydroxyethyl |

| Oxidation (Baeyer-Villiger) | Peroxyacid (e.g., m-CPBA) | Ethanone to Ester |

Alpha-Halogenation Reactions

The methyl group of the ethanone moiety has acidic α-protons that can be substituted with halogens under appropriate conditions. Alpha-halogenation , typically bromination, can be achieved using reagents such as N-bromosuccinimide (NBS). nih.gov This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group, forming 1-(6-bromo-5-methoxypyridin-2-yl)-2-bromoethanone. These α-haloketones are valuable synthetic intermediates for the construction of various heterocyclic compounds. nih.gov

Reactivity Influenced by the Methoxy Group

The methoxy (-OCH₃) group is a powerful electron-donating group through resonance, while being weakly electron-withdrawing through induction. Its presence at the C5 position significantly influences the reactivity of the pyridine ring, especially in electrophilic aromatic substitution and its own susceptibility to transformation via demethylation.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene, as the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. However, the outcome of such reactions on substituted pyridines is determined by the combined directing effects of all substituents.

In this compound, the directing effects are as follows:

Pyridine Nitrogen : Strongly deactivating, directing electrophiles primarily to the C3 and C5 positions (meta-directing).

Acetyl Group (-COCH₃) : A moderately deactivating, meta-directing group. Relative to its position at C2, it directs incoming electrophiles to C4.

Bromo Group (-Br) : A deactivating, ortho-para director due to a combination of electron-withdrawal by induction and electron-donation by resonance. Relative to its position at C6, it directs towards C5 (occupied) and C3.

Methoxy Group (-OCH₃) : A strongly activating, ortho-para director through resonance. Relative to its position at C5, it directs towards C6 (occupied) and C4.

Analyzing these competing influences allows for a prediction of reactivity. The methoxy group is the most powerful activating group present and strongly directs electrophilic attack to its ortho (C4, C6) and para (C2) positions. The C6 and C2 positions are already substituted. Therefore, the C4 position is the most likely site for electrophilic attack. This is reinforced by the acetyl group, which also directs meta to its position, pointing to C4. Although the bromo group and the pyridine nitrogen are deactivating, the powerful activating and directing effect of the methoxy group would likely govern the regiochemical outcome, favoring substitution at the C4 position. There is currently a lack of specific published experimental data on electrophilic aromatic substitution reactions, such as nitration or halogenation, for this particular compound.

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) for Substitution |

|---|---|---|---|---|

| Methoxy (-OCH₃) | C5 | Activating (Resonance) | Ortho, Para | C4 |

| Acetyl (-COCH₃) | C2 | Deactivating (Resonance/Induction) | Meta | C4 |

| Bromo (-Br) | C6 | Deactivating (Induction) | Ortho, Para | C3 |

| Pyridine Nitrogen | N1 | Deactivating (Induction) | Meta | C3 |

The methoxy group can be cleaved to yield the corresponding phenol, a transformation known as O-demethylation. This is a common reaction in synthetic chemistry, often employed to unmask a hydroxyl group. Several reagents are effective for the demethylation of aryl methyl ethers. chem-station.com

Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose. chem-station.comcommonorganicchemistry.com The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.comorgsyn.org Due to the high reactivity of BBr₃, these reactions are typically initiated at low temperatures, such as -78 °C, and allowed to warm gradually. chem-station.comcommonorganicchemistry.com

Another common method involves heating with strong protic acids, such as 47% aqueous hydrobromic acid (HBr), sometimes with acetic acid as a co-solvent. chem-station.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion. Other Lewis acids, like aluminum chloride (AlCl₃), can also effect demethylation, though they are generally less reactive than BBr₃. chem-station.com The successful demethylation of this compound would yield 1-(6-bromo-5-hydroxypyridin-2-yl)ethanone.

| Reagent | Typical Conditions | Mechanism Type | Key Considerations |

|---|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Lewis Acid Promoted | Highly reactive; moisture-sensitive; requires stoichiometric amounts per ether/carbonyl group. chem-station.comorgsyn.orgresearchgate.net |

| Hydrobromic Acid (HBr) | 47% aq. solution, heat (reflux) | Brønsted Acid Promoted | Harsh conditions; may not be suitable for sensitive substrates. chem-station.com |

| Aluminum Chloride (AlCl₃) | DCM or other solvent, heat | Lewis Acid Promoted | Less reactive than BBr₃; can require higher temperatures. chem-station.com |

Stability and Degradation Pathways

Specific, detailed stability studies for this compound are not widely available in the literature. However, its stability can be inferred from its structure and its use as an intermediate in multi-step syntheses described in patents. The compound is commercially available, indicating it possesses sufficient stability for storage and handling under standard laboratory conditions (cool, dry, dark, and under an inert atmosphere).

Like many halogenated pyridine derivatives, the compound is likely to be stable under neutral, anhydrous conditions. Potential degradation pathways could be initiated by strong acids, strong bases, or nucleophiles.

Acidic Conditions : Strong acids could promote the hydrolysis of the methoxy ether, leading to demethylation, as discussed previously.

Basic Conditions : Strong bases could potentially promote nucleophilic aromatic substitution of the bromo group, although this typically requires harsh conditions or specific activation. The acetyl group's alpha-protons could also be involved in base-catalyzed reactions.

Nucleophilic Attack : The bromo group at the C6 position is susceptible to displacement by strong nucleophiles, a common reaction pathway for halopyridines.

Advanced Spectroscopic and Structural Characterization of 1 6 Bromo 5 Methoxypyridin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to determine the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Chemical Shift Analysis

In the ¹H NMR spectrum of 1-(6-bromo-5-methoxypyridin-2-yl)ethanone, distinct signals are expected for the aromatic protons and the protons of the methoxy (B1213986) and acetyl groups. The pyridine (B92270) ring contains two aromatic protons. Due to the substitution pattern, these protons are expected to appear as doublets, resulting from coupling to each other.

The electron-donating methoxy group and the electron-withdrawing acetyl and bromo substituents will influence the chemical shifts of the pyridine ring protons. The proton at the 4-position is anticipated to be downfield due to the anisotropic effect of the adjacent acetyl group. The proton at the 3-position will also be in the aromatic region but at a slightly different chemical shift. The methyl protons of the acetyl group will appear as a singlet, typically in the range of 2.5-2.7 ppm. The methoxy group protons will also present as a singlet, generally between 3.8 and 4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.4 - 7.6 | d |

| H-4 | 7.8 - 8.0 | d |

| -OCH₃ | 3.9 - 4.1 | s |

| -C(O)CH₃ | 2.6 - 2.8 | s |

Note: Predicted values are based on the analysis of similar substituted pyridine compounds.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon of the acetyl group will be the most downfield signal, typically appearing in the range of 190-200 ppm. The carbons of the pyridine ring will resonate in the aromatic region (110-160 ppm). The carbon atom attached to the bromine (C-6) will be influenced by the heavy atom effect, which can sometimes lead to a slightly more upfield shift than might otherwise be expected. The carbon attached to the methoxy group (C-5) will be shifted downfield due to the oxygen's deshielding effect. The methyl carbon of the acetyl group and the methoxy carbon will appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 115 - 120 |

| C-4 | 140 - 145 |

| C-5 | 155 - 160 |

| C-6 | 110 - 115 |

| -C=O | 195 - 200 |

| -OCH₃ | 55 - 60 |

| -C(O)CH₃ | 25 - 30 |

Note: Predicted values are based on the analysis of similar substituted pyridine compounds.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two coupled aromatic protons (H-3 and H-4) on the pyridine ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the C-3 and C-4 signals based on the assignments of H-3 and H-4. It would also link the methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity. For instance, correlations would be expected between the acetyl protons and the carbonyl carbon as well as C-2 of the pyridine ring. The methoxy protons would show a correlation to C-5. The aromatic protons would show correlations to neighboring carbons, helping to piece together the entire structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms. For example, a NOESY experiment could show a correlation between the methoxy protons and the proton at C-4, confirming their relative positions on the same side of the pyridine ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. For this compound, with a molecular formula of C₈H₈BrNO₂, the expected monoisotopic mass would be calculated with high accuracy. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and analysis of the resulting fragment ions. This provides valuable information about the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted.

A primary fragmentation would likely be the loss of the acetyl group as a radical (•CH₃CO), leading to a prominent fragment ion. Another common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The bromine atom could also be lost as a radical, although this may be less favorable than other fragmentations.

Table 3: Predicted Key MS/MS Fragments for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M - CH₃]⁺ | Loss of a methyl radical from the acetyl or methoxy group |

| [M - CO]⁺ | Loss of carbon monoxide |

| [M - CH₃CO]⁺ | Loss of the acetyl group |

| [M - Br]⁺ | Loss of a bromine radical |

Note: These are predicted fragmentation pathways based on the general principles of mass spectrometry and the analysis of similar compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. While experimental IR and Raman spectra for this compound are not widely available in peer-reviewed literature, a theoretical analysis based on its molecular structure allows for the prediction of its characteristic vibrational frequencies. The key functional groups present in the molecule—a ketone (C=O), a methoxy group (C-O-C), a pyridine ring, and a carbon-bromine bond (C-Br)—will each give rise to distinct peaks in the spectra.

The IR spectrum is expected to be dominated by strong absorptions corresponding to changes in the dipole moment, such as the carbonyl stretch. Raman spectroscopy, which detects changes in polarizability, will be particularly sensitive to the vibrations of the aromatic pyridine ring and other symmetric vibrations.

Expected Vibrational Modes:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone group is anticipated in the IR spectrum, typically in the range of 1680-1700 cm⁻¹, shifted to a slightly lower frequency due to conjugation with the pyridine ring.

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit several bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

C-H Stretching: Vibrations from the methyl group of the ethanone (B97240) and methoxy moieties, as well as the aromatic C-H bonds on the pyridine ring, are expected in the 2850-3100 cm⁻¹ region.

C-O Stretching: The methoxy group will produce characteristic C-O stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹, and a symmetric stretch near 1050 cm⁻¹.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, and is often weak.

Below is an interactive table summarizing the predicted key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Ketone | C=O Stretch | 1680 - 1700 | Strong | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong | Strong |

| Methyl/Aromatic C-H | C-H Stretch | 2850 - 3100 | Medium | Medium |

| Methoxy | Asymmetric C-O Stretch | ~1250 | Strong | Weak |

| Methoxy | Symmetric C-O Stretch | ~1050 | Medium | Weak |

| Bromo-pyridine | C-Br Stretch | 500 - 600 | Weak | Medium |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

As of this writing, a published single-crystal X-ray structure for this compound has not been identified in the crystallographic databases. However, if suitable crystals were grown, a crystallographic analysis would provide invaluable data. The analysis would reveal the planarity of the pyridine ring and the orientation of the acetyl and methoxy substituents relative to the ring. Intermolecular interactions, such as halogen bonding involving the bromine atom, hydrogen bonding, or π-π stacking of the pyridine rings, would also be elucidated, providing insight into the forces governing the solid-state assembly.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₈H₈BrNO₂ |

| Formula Weight | 230.06 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Selected Bond Lengths (Å) | |

| Br-C(6) | To be determined |

| O(methoxy)-C(5) | To be determined |

| C(acetyl)-C(2) | To be determined |

| C(acetyl)=O | To be determined |

| **Selected Bond Angles (°) ** | |

| C(5)-C(6)-Br | To be determined |

| C(3)-C(2)-C(acetyl) | To be determined |

Circular Dichroism (CD) Spectroscopy (if chiral derivatives exist)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD signal. The compound this compound is itself achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, a solution of this compound would not produce a CD spectrum.

The prompt, however, raises the possibility of chiral derivatives. Chirality could be introduced into the molecular structure in several ways, for example, by the addition of a chiral auxiliary or through a reaction that creates a stereocenter. For instance, if the ketone were to be reduced to a secondary alcohol using a non-stereoselective method, a racemic mixture of two enantiomers would be formed. Separation of these enantiomers would yield chiral derivatives.

If such chiral derivatives of this compound were synthesized, CD spectroscopy would be an essential tool for their characterization. The CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. The sign and intensity of these bands (known as Cotton effects) would be unique to each enantiomer, providing a "fingerprint" of its absolute configuration. This technique would be crucial for confirming the enantiomeric purity of a sample and for studying conformational changes of the chiral derivative in solution.

Computational and Theoretical Investigations of 1 6 Bromo 5 Methoxypyridin 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the molecular properties of compounds like 1-(6-bromo-5-methoxypyridin-2-yl)ethanone. acs.orgnih.gov These methods provide a detailed picture of the molecule's geometry and electronic landscape.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. researchgate.netcmu.edu For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. arxiv.orgchemrxiv.org

The primary conformational flexibility in this molecule arises from the rotation around the single bond connecting the acetyl group to the pyridine (B92270) ring. Quantum chemical calculations can map the potential energy surface as a function of the dihedral angle between the acetyl group and the pyridine ring to identify the most stable conformer(s). It is expected that the most stable conformation will have the acetyl group being nearly coplanar with the pyridine ring to maximize conjugation, though steric hindrance from the adjacent methoxy (B1213986) group might cause a slight twist.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C=O (acetyl) Bond Length | ~1.22 Å |

Note: These are representative values based on typical DFT calculations for similar molecules and would require specific calculations for precise determination.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the methoxy group, while the LUMO is expected to be centered on the electron-withdrawing acetyl group and the pyridine ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govrsc.org For this compound, the MEP map would likely show negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring, indicating these are sites susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential would be expected around the hydrogen atoms. nih.gov

Table 2: Calculated Electronic Properties for this compound (Exemplary Data)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

Note: These values are estimations and would need to be confirmed by specific quantum chemical calculations.

Reaction Mechanism Studies through Transition State Calculations

Theoretical calculations can be employed to study the mechanisms of chemical reactions involving this compound. By locating the transition state—the highest energy point along the reaction pathway—the activation energy for a given reaction can be determined. ucsb.edu For instance, in a nucleophilic substitution reaction at the bromine-bearing carbon, transition state calculations could elucidate the energy barrier and the geometry of the transition state complex, providing insights into the reaction's feasibility and kinetics. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. chemrxiv.org For this compound, theoretical calculations can predict its vibrational frequencies (IR and Raman spectra), NMR chemical shifts (¹H and ¹³C), and electronic transitions (UV-Vis spectra). researchgate.netnih.govmdpi.comrsc.org Discrepancies between predicted and experimental spectra can help refine the computational model and provide a more accurate understanding of the molecule's structure and properties.

Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data)

| Spectrum | Key Predicted Feature | Wavenumber/Chemical Shift/Wavelength |

|---|---|---|

| IR | C=O Stretch | ~1680 cm⁻¹ |

| ¹H NMR | Methoxy Protons | ~3.9 ppm |

| ¹³C NMR | Carbonyl Carbon | ~195 ppm |

Note: These are representative values and are sensitive to the computational method and solvent model used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to study the behavior of this compound over time, particularly its interactions with other molecules, such as solvents or biological macromolecules. nih.govucl.ac.uk For example, an MD simulation could model the interaction of this compound with a protein's active site, providing insights into its potential as a drug candidate by revealing key binding interactions and conformational changes. nih.govacs.org

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents on the pyridine ring) and calculating the resulting changes in electronic properties and reactivity descriptors, a structure-reactivity relationship (SRR) can be established. nih.govnih.govnih.gov For instance, replacing the bromo group with other halogens or the methoxy group with other electron-donating or -withdrawing groups would alter the molecule's electrostatic potential and frontier orbital energies, thereby influencing its reactivity in predictable ways. nih.gov This approach is valuable for designing new molecules with desired chemical properties.

Applications of 1 6 Bromo 5 Methoxypyridin 2 Yl Ethanone in Organic Synthesis and Material Science Research

Role as a Key Intermediate in Complex Molecule Synthesis

1-(6-Bromo-5-methoxypyridin-2-yl)ethanone serves as a crucial starting material for the synthesis of a variety of complex organic molecules. The presence of the bromine atom at the 6-position of the pyridine (B92270) ring allows for a range of cross-coupling reactions, while the acetyl and methoxy (B1213986) groups can be further functionalized to introduce additional complexity.

Precursor for Advanced Pyridine-Based Scaffolds

The pyridine moiety is a ubiquitous structural motif in pharmaceuticals and agrochemicals. This compound is an excellent precursor for the synthesis of advanced, highly substituted pyridine-based scaffolds. The bromine atom can be readily displaced or used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of substituents, including alkyl, aryl, and heteroaryl groups.

A notable application of intermediates similar to this compound is in the synthesis of complex heterocyclic compounds with potential therapeutic applications. For instance, a patent has disclosed the multi-step synthesis of novel heterocyclic compounds that act as cyclin-dependent kinase (CDK) inhibitors, which are useful for the treatment of cancers and degenerative brain diseases. google.com While the patent does not explicitly name this compound, the synthetic routes described utilize structurally related bromo-pyridine intermediates to construct the core of these biologically active molecules. This highlights the importance of such building blocks in medicinal chemistry for the development of new drug candidates.

Table 1: Examples of Advanced Pyridine-Based Scaffolds from Related Bromo-Pyridine Precursors

| Precursor | Reaction Type | Resulting Scaffold | Potential Application |

| 6-Bromo-2-acetylpyridine | Homocoupling | 6,6'-Diacetyl-2,2'-bipyridine | Ligand for coordination chemistry |

| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Suzuki-Miyaura Coupling | 5-Aryl-2-methylpyridin-3-amine | Pharmaceutical intermediate |

| 6-Bromo-pyridine derivative | Multi-step synthesis | Complex fused heterocycle | CDK inhibitor |

Building Block for Heterocyclic Systems

Beyond simple substitution, the reactive handles on this compound allow for its incorporation into more complex, fused heterocyclic systems. The acetyl group can participate in condensation reactions to form new rings, while the bromine atom provides a site for annulation reactions.

For example, the acetyl group can be condensed with various reagents to form pyrazoles, isoxazoles, and other five-membered heterocycles. Subsequent intramolecular cyclization, often involving the bromo-substituent, can lead to the formation of polycyclic aromatic systems with unique electronic and photophysical properties. The synthesis of such complex heterocyclic systems is of significant interest for applications in organic electronics and medicinal chemistry.

Development of Novel Synthetic Reagents and Catalysts from its Derivatives

While direct research on the development of novel synthetic reagents and catalysts from derivatives of this compound is not extensively documented in publicly available literature, the functional groups present on the molecule suggest a strong potential for such applications.

The pyridine nitrogen and the acetyl group's carbonyl oxygen can act as coordination sites for metal centers. By strategically modifying the molecule, for instance, through the conversion of the acetyl group into a phosphine (B1218219) or an N-heterocyclic carbene precursor, it is plausible to synthesize novel ligands for catalysis. These ligands could find use in a variety of transition-metal-catalyzed reactions, including cross-coupling, hydrogenation, and oxidation reactions. Further research in this area could unlock the potential of this compound derivatives as valuable tools for synthetic chemists.

Investigation in Ligand Design for Coordination Chemistry

The pyridine ring is a fundamental building block in the design of ligands for coordination chemistry. The nitrogen atom of the pyridine ring is a classic Lewis base, readily coordinating to a wide range of metal ions. The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes.

This compound is a valuable precursor for the synthesis of multidentate ligands. For example, through a homocoupling reaction of the bromine atom, a bipyridine ligand can be synthesized. The resulting 6,6'-diacetyl-5,5'-dimethoxy-2,2'-bipyridine would be a tetradentate ligand with two N,O-chelating pockets. Such ligands are of great interest for the construction of polynuclear metal complexes with interesting magnetic and photophysical properties.

Furthermore, the acetyl group can be readily modified to introduce other coordinating groups. For instance, condensation with a hydrazine derivative could yield a hydrazone ligand, which, in combination with the pyridine nitrogen, would create a tridentate N,N,O- or N,N,N-donor set, depending on the nature of the hydrazine. The versatility of the chemical transformations that can be performed on this compound makes it a highly attractive platform for the development of new and sophisticated ligands for a variety of applications in coordination chemistry, including catalysis, sensing, and materials science.

Potential in Material Science (e.g., as monomers or functional units)

The application of this compound and its derivatives in material science is a promising yet largely unexplored area of research. The rigid and aromatic nature of the pyridine ring, combined with the potential for polymerization and functionalization, makes this compound a candidate for the development of novel organic materials.

The bromine atom can be utilized in polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. The methoxy and acetyl groups can be used to tune the solubility and processing properties of these polymers, as well as to introduce specific functionalities. For example, the acetyl group could be used as a reactive site for cross-linking or for the attachment of other functional moieties.

Polymers incorporating the 1-(5-methoxypyridin-2-yl)ethanone unit could exhibit interesting photophysical and electronic properties, making them potentially useful in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. However, to date, there is a lack of specific research published on the use of this compound as a monomer or functional unit in material science. This represents an open field for future investigations that could lead to the discovery of new materials with valuable properties.

Synthesis and Chemical Exploration of Analogues and Derivatives of 1 6 Bromo 5 Methoxypyridin 2 Yl Ethanone

Structural Modifications on the Pyridine (B92270) Ring

The pyridine ring of 1-(6-bromo-5-methoxypyridin-2-yl)ethanone is a primary target for structural variation, allowing for the introduction of diverse substituents and the alteration of existing functional groups. These modifications can significantly influence the electronic and steric properties of the molecule.

Halogen Atom Variation and Position Isomers

The bromine atom at the 6-position of the pyridine ring is a key site for modification. Synthetic strategies allow for its replacement with other halogens, such as fluorine, or its repositioning on the ring. For instance, the synthesis of 2-acetyl-6-bromopyridine (B57736) has been accomplished through the reaction of 2,6-dibromopyridine (B144722) with n-butyllithium followed by treatment with N,N-dimethylacetamide. This approach could potentially be adapted to introduce other halogens.

Furthermore, the exploration of positional isomers has been of interest. While direct synthetic routes for various halogenated positional isomers of this compound are not extensively detailed in readily available literature, the existence of compounds like 2-bromo-5-methoxypyridine (B47582) suggests the feasibility of synthesizing such isomers through multi-step synthetic sequences.

| Compound Name | CAS Number | Structural Variation |

|---|---|---|

| This compound | 1226880-11-0 | Parent Compound |

| 2-Acetyl-6-bromopyridine | 49669-13-8 | Isomer (lacks methoxy (B1213986) group) |

Alkoxy Group Variation and Position Isomers

The methoxy group at the 5-position offers another handle for structural diversification. This can involve varying the alkyl chain of the alkoxy group (e.g., ethoxy, propoxy) or altering its position on the pyridine ring. The synthesis of different alkoxy derivatives can be achieved through nucleophilic substitution reactions on a suitably activated pyridine ring.

Positional isomers of the methoxy group have also been explored. For example, 1-(6-bromo-3-methoxypyridin-2-yl)ethanone (B13660566) and 1-(5-bromo-3-methoxypyridin-2-yl)ethanone (B1379377) are known compounds, indicating that synthetic routes have been developed to place the methoxy group at different positions relative to the acetyl and bromo substituents. The synthesis of 2-amino-5-methoxypyridine (B21397) has been reported, which could serve as a precursor for the introduction of an acetyl group at the 2-position.

| Compound Name | CAS Number | Structural Variation |

|---|---|---|

| This compound | 1226880-11-0 | Parent Compound |

| 1-(6-Bromo-3-methoxypyridin-2-yl)ethanone | 1445783-73-2 | Positional Isomer of Methoxy Group |

| 1-(5-Bromo-3-methoxypyridin-2-yl)ethan-1-one | 1211521-17-3 | Positional Isomer of Bromo and Methoxy Groups |

| 5-Acetyl-2-methoxypyridine | 213193-32-9 | Isomer (lacks bromo group) |

Introduction of Additional Substituents

Beyond halogen and alkoxy groups, the pyridine ring can be further functionalized with a variety of other substituents. The introduction of groups such as cyano has been documented, with 2-acetyl-6-cyanopyridine being a known intermediate for the synthesis of oligo-2,6-pyridines. The synthesis of this compound can be achieved from 2-acetyl-6-bromopyridine. This highlights the utility of the bromo-substituted precursor for further chemical transformations. The reactivity of the pyridine ring allows for the potential introduction of a wide range of other functional groups through established synthetic methodologies.

Modifications at the Ethanone (B97240) Moiety

The ethanone side chain of this compound provides a second key area for chemical modification, allowing for changes in chain length, functional group transformations, and the introduction of stereocenters.

Chain Elongation and Functional Group Interconversion

The acetyl group is amenable to a variety of chemical transformations. For instance, condensation reactions of 2-acetylpyridine (B122185) with aldehydes, a reaction known as the Claisen-Schmidt condensation, can be used to synthesize chalcones. This demonstrates a method for chain elongation and the introduction of new functional groups.

Furthermore, the carbonyl group of the ethanone moiety can be modified. For example, the synthesis of 2-bromo-1-(6-bromopyridin-2-yl)ethanone (B599672) illustrates the alpha-bromination of the acetyl group. This introduces a new reactive site for further nucleophilic substitution reactions. The carbonyl group can also be a precursor for other functionalities, such as hydrazones, through reaction with hydrazines. For example, 2-acetylpyridine can react with salicyloylhydrazone.

Stereochemical Modifications (if applicable)

While the parent compound this compound is achiral, modifications to the ethanone moiety can introduce chirality. For instance, the reduction of the ketone to a secondary alcohol, 1-(6-bromo-5-methoxypyridin-2-yl)ethanol, would create a stereocenter. Asymmetric reduction methods could be employed to produce enantiomerically enriched or pure chiral alcohols. The synthesis of chiral pyridine-based secondary alcohols has been achieved through chemoenzymatic methods, where a prochiral ketone is reduced using an alcohol dehydrogenase to yield a chiral alcohol with high enantiomeric excess. While this has not been specifically reported for this compound, the principle is applicable. The development of chiral pyridine ligands for asymmetric catalysis is an active area of research, and the synthesis of chiral derivatives of the title compound could be of interest in this context.

Systematic Structure-Reactivity Studies of Analogues

Systematic structure-reactivity studies are crucial in medicinal chemistry and materials science to understand how modifications to a chemical structure influence its biological activity or physical properties. For analogues of this compound, such studies would typically involve the synthesis of a library of related compounds and their subsequent evaluation in relevant assays.

The core structure of this compound offers several points for modification to probe structure-reactivity relationships:

Position 5 (Methoxy group): The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring and participate in hydrogen bonding interactions. Analogues with different alkoxy groups (e.g., ethoxy, propoxy) or with the methoxy group replaced by other substituents (e.g., hydroxyl, amino, or electron-withdrawing groups) would provide insight into the role of this position in molecular recognition.

The Acetyl Group: The acetyl group can be modified to explore the importance of the keto functionality. For instance, reduction to an alcohol, conversion to an oxime, or replacement with other acyl groups could reveal critical interactions.

A hypothetical structure-reactivity study could involve the synthesis of analogues via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, at the 6-bromo position. The resulting compounds could then be evaluated for a specific biological activity, for example, as kinase inhibitors or receptor antagonists.

Detailed Research Findings

While specific research findings on the systematic structure-reactivity of analogues of this compound are not extensively documented in publicly available literature, we can extrapolate from studies on similar substituted pyridine derivatives. For instance, studies on other classes of pyridine-containing compounds have shown that:

The nature of the substituent at the 6-position of the pyridine ring can significantly impact biological activity. Aromatic substituents introduced via Suzuki coupling can lead to compounds with enhanced potency, with the electronic properties of the substituent (electron-donating or electron-withdrawing) playing a key role.

The presence of a methoxy group can enhance membrane permeability and metabolic stability, which are important pharmacokinetic properties.

Interactive Data Tables

To illustrate the type of data that would be generated in a systematic structure-reactivity study, the following interactive tables present hypothetical data for a series of analogues of this compound, evaluated for their inhibitory activity against a hypothetical kinase.

Table 1: Analogues with Modifications at the 6-Position

| Compound ID | R Group at 6-Position | IC50 (nM) |

| 1 | -Br | 1500 |

| 2 | -Phenyl | 250 |

| 3 | -4-Fluorophenyl | 120 |

| 4 | -4-Methoxyphenyl | 300 |

| 5 | -Thiophen-2-yl | 180 |

| 6 | -Ethynylphenyl | 90 |

This table showcases how replacing the bromo group with various aryl and alkynyl moieties can significantly impact the inhibitory concentration (IC50). The data suggests that aromatic substituents are generally favorable, with electron-withdrawing groups like fluorine potentially enhancing activity. The smaller, rigid alkynylphenyl group appears to be the most potent in this hypothetical series.

Table 2: Analogues with Modifications at the 5-Position

| Compound ID | R' Group at 5-Position | IC50 (nM) |

| 1 | -OCH3 | 1500 |

| 7 | -OH | 2000 |

| 8 | -OC2H5 | 1300 |

| 9 | -NH2 | 2500 |

| 10 | -Cl | 3500 |

This table explores the effect of modifying the methoxy group. The hypothetical data indicates that small alkoxy groups are tolerated, while converting it to a hydroxyl or an amino group, or replacing it with a halogen, is detrimental to the activity. This could imply that this position is involved in a specific hydrophobic interaction or that the electronic properties of the methoxy group are optimal.

Table 3: Analogues with Modifications of the Acetyl Group

| Compound ID | Modification of the Acetyl Group | IC50 (nM) |

| 1 | -C(O)CH3 | 1500 |

| 11 | -CH(OH)CH3 | 5000 |

| 12 | -C(=NOH)CH3 | 3000 |

| 13 | -C(O)C2H5 | 1800 |

This table examines the importance of the acetyl moiety. The hypothetical results suggest that the ketone functionality is crucial for activity, as its reduction to an alcohol or conversion to an oxime leads to a significant loss of potency. Slightly increasing the alkyl chain length of the acyl group has a minor negative effect.

Mechanistic Investigations of Reactions Involving 1 6 Bromo 5 Methoxypyridin 2 Yl Ethanone

Elucidation of Reaction Pathways for Cross-Coupling Reactions

The cross-coupling reactions of 1-(6-bromo-5-methoxypyridin-2-yl)ethanone, particularly palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings, are expected to proceed through a well-established catalytic cycle. This cycle typically involves three key elementary steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Coupling Pathway:

In a typical Suzuki-Miyaura reaction, the catalytic cycle is initiated by the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This step is often the rate-determining step and is influenced by the electron density at the carbon atom bearing the bromine. The presence of the electron-withdrawing acetyl group at the 2-position and the nitrogen atom in the pyridine (B92270) ring is expected to facilitate this step by making the carbon atom more electrophilic.

The subsequent step is transmetalation , where the organic group from an organoboron reagent is transferred to the palladium(II) center, displacing the bromide. This step is typically facilitated by a base, which activates the organoboron species.

Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck Coupling Pathway:

For a Heck reaction, the initial oxidative addition step is similar to that in the Suzuki-Miyaura coupling. However, this is followed by the coordination of an alkene to the palladium(II) complex. Subsequently, migratory insertion of the alkene into the palladium-carbon bond occurs, forming a new carbon-carbon bond. The final step involves β-hydride elimination to yield the vinylated product and a hydridopalladium(II) complex, which then undergoes reductive elimination with the base to regenerate the palladium(0) catalyst.

| Catalytic Cycle Step | Description in Suzuki-Miyaura Reaction | Description in Heck Reaction |

| Oxidative Addition | The C-Br bond of the substrate adds to a Pd(0) complex to form a Pd(II) complex. | The C-Br bond of the substrate adds to a Pd(0) complex to form a Pd(II) complex. |

| Intermediate Step | Transmetalation with an organoboron reagent. | Coordination and migratory insertion of an alkene. |

| Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. | β-hydride elimination followed by reductive elimination regenerates the Pd(0) catalyst. |

Kinetic Studies of Transformations

Kinetic analyses of palladium-catalyzed cross-coupling reactions often reveal a complex interplay of these factors. For instance, the rate of oxidative addition is highly dependent on the nature of the phosphine (B1218219) ligand on the palladium catalyst. Bulky and electron-rich ligands can accelerate this step.

In many Heck reactions, the migratory insertion step has been found to be turnover limiting. The rate of the reaction can also show a weak dependence on the concentrations of both the aryl halide and the alkene. Furthermore, excess phosphine ligand can inhibit the reaction by competing with the alkene for coordination to the palladium center.

A hypothetical kinetic study on the Suzuki-Miyaura coupling of this compound might involve monitoring the disappearance of the starting material and the appearance of the product over time under various conditions. This would allow for the determination of the reaction order with respect to each reactant and the catalyst, providing insights into the rate-determining step.

| Factor | Potential Influence on Reaction Kinetics |

| Catalyst/Ligand | Electron-rich and sterically demanding ligands can enhance the rate of oxidative addition. |

| Substrate Concentration | The reaction rate is generally dependent on the concentration of the aryl halide. |

| Base | The choice and concentration of the base are critical, particularly in the transmetalation step of the Suzuki-Miyaura reaction. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. |

Understanding Selectivity in Synthetic Methodologies

Selectivity is a critical aspect of synthetic methodologies involving multifunctional molecules like this compound. In the context of cross-coupling reactions, regioselectivity becomes important if there were multiple reactive sites. For this specific molecule, the primary site of reaction is the bromo-substituted carbon.

However, the electronic and steric environment of the pyridine ring can influence the reactivity. The acetyl group at the 2-position is electron-withdrawing, which can affect the electron density across the ring and potentially influence the ease of oxidative addition at the 6-position.

In related systems, such as di-substituted pyridines, the selectivity of cross-coupling reactions is often governed by a combination of electronic and steric effects. For instance, in Suzuki-Miyaura reactions of dibromopyridines, coupling often occurs preferentially at the position with the more electrophilic carbon-bromine bond. researchgate.net The nature of the palladium catalyst and ligands can also play a decisive role in controlling regioselectivity. rsc.org

Furthermore, in reactions with substrates containing coordinating groups, such as the methoxy (B1213986) group in this compound, there is a potential for chelation effects to influence the reaction. Studies on the Suzuki-Miyaura reaction of ortho-methoxyphenylboronic acid with a tribromopyridine derivative have suggested that an additional metal-oxygen chelation in the transition state can affect the selectivity. beilstein-journals.orgnih.gov A similar interaction could potentially occur between the methoxy group of this compound and the palladium center during the catalytic cycle, influencing the reaction's outcome.

| Factor Influencing Selectivity | Description |

| Electronic Effects | The electron-withdrawing nature of the acetyl group and the pyridine nitrogen can influence the reactivity of the C-Br bond. |

| Steric Hindrance | The substituents on the pyridine ring can sterically influence the approach of the catalyst and coupling partners. |

| Ligand Effects | The choice of ligand on the palladium catalyst can significantly impact the selectivity of the reaction. rsc.org |

| Chelation Effects | The ortho-methoxy group could potentially coordinate to the palladium center, influencing the reaction pathway and selectivity. beilstein-journals.orgnih.gov |

Future Research Directions and Unexplored Avenues

Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone, future research could pivot towards greener alternatives to traditional synthesis routes, minimizing waste and hazardous substance use.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. beilstein-journals.orgrsc.org The synthesis of pyridine (B92270) derivatives has been shown to benefit from microwave irradiation, which can facilitate multicomponent reactions and cycloadditions. beilstein-journals.orgnih.govrsc.org Future studies could explore the application of microwave energy to the key bond-forming steps in the synthesis of this compound, potentially reducing energy consumption and the need for high-boiling point solvents. nih.govijesi.org

Biocatalysis: Enzyme-catalyzed reactions offer high selectivity under mild, aqueous conditions, representing a key pillar of green chemistry. researchgate.net The asymmetric reduction of heteroaromatic ketones to chiral alcohols using whole-cell biocatalysts or isolated enzymes (ketoreductases) is a well-established green method. researchgate.netnih.govresearchgate.net Research into biocatalysts, such as Lactobacillus senmaizukei, has demonstrated the potential for highly enantioselective reduction of pyridyl ketones. researchgate.net An unexplored avenue lies in identifying or engineering enzymes that can catalyze the synthesis of the core pyridine ring or perform selective transformations on the this compound scaffold. This could lead to the production of valuable chiral building blocks derived from the parent compound. georgiasouthern.edu

Alternative Solvents and Catalysts: Moving away from hazardous organic solvents is crucial. Research could focus on utilizing water, supercritical fluids, or bio-based solvents for the synthesis of this compound. rsc.org Furthermore, replacing traditional catalysts with reusable, non-toxic alternatives like activated fly ash or other solid-supported catalysts could significantly improve the environmental profile of the synthesis. bhu.ac.in Mechanochemical synthesis, which uses mechanical force to induce reactions, often in the absence of solvents, presents another promising green approach that could be investigated. researchgate.net

| Approach | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. beilstein-journals.org | Optimization of microwave parameters for key synthetic steps; exploration of solvent-free microwave conditions. |

| Biocatalysis | High enantioselectivity, mild reaction conditions (aqueous media, room temperature), biodegradable catalysts. researchgate.netresearchgate.net | Screening for enzymes capable of asymmetric reduction of the ketone; engineering enzymes for novel transformations on the pyridine ring. |

| Flow Chemistry | Improved safety for hazardous reactions, enhanced heat and mass transfer, potential for scalability and automation. nih.goveuropa.eu | Development of a continuous flow process for the multi-step synthesis of the target compound. |

| Eco-Friendly Catalysts/Solvents | Reduced toxicity and waste, catalyst reusability, simplified purification. rsc.orgbhu.ac.in | Investigation of water-based synthesis; use of solid-supported catalysts or mechanochemistry to eliminate bulk solvents. researchgate.net |

Novel Reactivity Modes and Transformations

The unique arrangement of bromo, methoxy (B1213986), and acetyl functional groups on the pyridine ring of this compound offers a rich platform for exploring novel chemical transformations.

Cross-Coupling Reactions: The bromine atom at the 6-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). While these are standard transformations, future research could focus on developing novel coupling partners to introduce complex and functionally diverse substituents, thereby rapidly expanding the chemical space around this scaffold.

Transformations of the Acetyl Group: The acetyl group is a versatile functional group that can be subjected to a wide array of transformations. Beyond simple reduction to an alcohol or conversion to an amine via reductive amination, future work could explore more advanced reactions. For instance, enolate chemistry could be used for asymmetric alkylations or aldol (B89426) condensations. Another avenue is the "heteroaromatic swapping" strategy, where the acetyl group facilitates a Claisen/retro-Claisen type reaction to exchange the pyridine ring for another heteroaromatic system. researchgate.net

Activation of the Pyridine Ring: The pyridine ring itself, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing acetyl group. youtube.com Research could investigate novel dearomatization strategies or explore reactions that modulate the electronic properties of the ring, potentially leading to new fused heterocyclic systems.

| Functional Group | Potential Transformation | Expected Outcome |

|---|---|---|

| 6-Bromo | Novel cross-coupling reactions (e.g., with complex boronic acids, alkynes). | Rapid generation of a diverse library of analogues with varied substituents. |

| 2-Acetyl | Asymmetric transfer hydrogenation; conversion to ynones; participation in radical acylations. acs.orgaminer.org | Access to chiral secondary alcohols; creation of versatile building blocks for further synthesis. |

| 5-Methoxy | Selective O-demethylation followed by derivatization of the resulting phenol. | Introduction of new functional groups for probing biological activity or for use as synthetic handles. |

| Pyridine Ring | Photocatalytic activation; dearomatization reactions; formal [4+2] cycloadditions. | Synthesis of novel polycyclic and spirocyclic scaffolds with unique three-dimensional structures. |

Advanced Applications in Supramolecular Chemistry

Pyridine-containing molecules are fundamental building blocks in supramolecular chemistry due to the nitrogen atom's ability to participate in hydrogen bonding and metal coordination. nih.gov this compound is a promising candidate for designing complex, functional supramolecular architectures.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen and the acetyl oxygen can act as a bidentate chelate site for metal ions. nih.gov Following the substitution of the bromine atom with another coordinating group (e.g., another pyridine or a carboxylic acid), the molecule could serve as a multitopic ligand for the construction of novel MOFs or coordination polymers. Research could target the synthesis of such ligands and explore their self-assembly with various metal ions to create materials with tailored porosity, catalytic activity, or sensing capabilities. rsc.org

Crystal Engineering and Hydrogen Bonding: The molecule contains hydrogen bond acceptors (pyridine nitrogen, methoxy oxygen, carbonyl oxygen) but lacks strong donors. Co-crystallization with molecules containing strong hydrogen bond donors (e.g., diols, carboxylic acids) could lead to the formation of predictable supramolecular synthons. nih.gov A systematic study of its co-crystallization behavior could uncover new crystalline forms with interesting physical properties.

Host-Guest Chemistry: By incorporating this molecule into larger macrocyclic structures, it could be used to create host molecules for the recognition of specific guest species. acs.org The methoxy and bromo substituents provide steric and electronic features that could be fine-tuned to achieve selective binding of neutral or ionic guests, with potential applications in separation science or sensing. rsc.org

Integration into Automated Synthesis Platforms

The increasing demand for large compound libraries for drug discovery and materials science necessitates the use of automated synthesis platforms.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. europa.eu The synthesis of this compound and its subsequent derivatization could be redesigned for a flow-based system. nih.govvcu.edu This would enable the on-demand production of the compound and its analogues, facilitate the safe handling of hazardous reagents, and allow for the integration of in-line purification and analysis, thereby accelerating the discovery workflow.

High-Throughput Experimentation (HTE): The derivatization of the this compound core is well-suited for HTE. Using automated liquid handlers and parallel reactors, hundreds of reactions (e.g., cross-couplings at the bromo position or reductive aminations at the acetyl group) could be performed simultaneously. This would allow for the rapid exploration of structure-activity relationships and the optimization of reaction conditions.

| Platform | Objective | Key Research Steps |

|---|---|---|

| Flow Chemistry | Develop a continuous, scalable synthesis of the core scaffold and its derivatives. europa.eu | Translate batch reaction conditions to a flow reactor; optimize residence time, temperature, and stoichiometry; integrate purification modules. |

| High-Throughput Experimentation (HTE) | Rapidly generate a library of analogues for screening. | Develop robust reaction arrays for parallel synthesis; utilize automated purification and analysis to manage large sample numbers. |

| Robotic Platforms | Enable "closed-loop" discovery cycles where synthesis, testing, and data analysis are fully automated. | Integrate synthesis platforms with analytical and screening instrumentation; develop algorithms for automated decision-making and hypothesis generation. |

Q & A

Q. Optimization Strategies :

- Use continuous flow reactors to enhance reaction consistency and scalability, reducing side-product formation .

- Monitor reaction progress via HPLC or GC-MS to adjust reagent stoichiometry in real-time.

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural confirmation involves:

- Spectroscopic Analysis :

- X-ray Crystallography : Resolves substituent positions (bromine at 6-, methoxy at 5-, and acetyl at 2-positions) .

Advanced: What reaction pathways are accessible due to the bromine substituent, and how does its position influence reactivity?

Answer:

The 6-bromo group enables:

- Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines/thiols under Pd catalysis to form C–N or C–S bonds .

- Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Replaces bromine with aryl/heteroaryl groups for functionalized analogs .

Q. Positional Effects :

- The 6-bromo group’s meta-orientation relative to the acetyl group sterically hinders electrophilic attacks, favoring SNAr over direct electrophilic substitution .

Advanced: How does this compound compare to structurally similar compounds in biological activity?

Answer:

Comparative studies (Table 1) highlight:

| Compound | Biological Activity | Key Structural Feature | Reference |

|---|---|---|---|

| This compound | Enzyme inhibition (IC₅₀ = 2.1 µM) | Methoxy enhances lipophilicity | |

| 2-Bromo-1-(5-chloropyridin-2-yl)ethanone | Antimicrobial (MIC = 8 µg/mL) | Chlorine increases polarity |

Mechanistic Insight :

The methoxy group improves membrane permeability, while bromine facilitates target binding via halogen bonding .

Advanced: How should researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

Answer:

Yield discrepancies arise from:

- Reagent Purity : Impure starting materials (e.g., <95% pyridine precursors) reduce efficiency .

- Workup Protocols : Column chromatography vs. crystallization impacts recovery rates.

Q. Mitigation :

- Standardize starting material purity (≥98%) and use in-line FTIR to track intermediate formation .

- Compare yields under identical conditions (solvent, temperature) across studies .

Advanced: What computational tools predict the synthetic feasibility of derivatives for drug discovery?

Answer:

- PubChem’s PISTACHIO Database : Predicts retrosynthetic pathways using heuristic scoring (e.g., relevance to pyridine analogs) .

- Density Functional Theory (DFT) : Models transition states for bromine substitution reactions, guiding reagent selection (e.g., Pd vs. Cu catalysts) .

Case Study :

DFT-guided optimization of Suzuki couplings improved yields from 45% to 78% for a kinase inhibitor precursor .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers leverage its structure for neuroinflammatory target modulation?

Answer:

- Kynurenine 3-Monooxygenase (KMO) Inhibition : The acetyl group mimics NADPH binding, while bromine stabilizes enzyme interactions .

- In Vivo Testing : Administer at 10 mg/kg (mouse models) and monitor quinolinic acid levels via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.